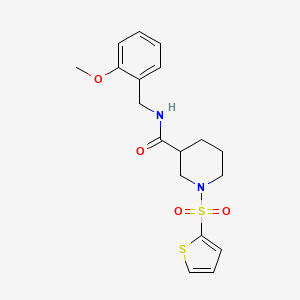
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and the suppression of B-cell proliferation and survival.
Biochemical and physiological effects:
In addition to its anti-tumor effects, N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to modulate immune responses. It can inhibit the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which can suppress immune responses. These effects may have implications for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, it is important to note that the effects of N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide may vary depending on the cell type and context, and further studies are needed to fully understand its mechanism of action and potential off-target effects.
Direcciones Futuras
There are several potential future directions for the development and application of N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide. These include:
1. Combination therapy: N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide may be used in combination with other drugs to enhance its anti-tumor effects and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide may help to guide patient selection and improve treatment outcomes.
3. Autoimmune disease: The immunomodulatory effects of N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide may have potential applications in the treatment of autoimmune diseases.
4. CNS disorders: BTK has been implicated in the pathogenesis of several central nervous system disorders, and N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide may have potential applications in these areas.
In conclusion, N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is a promising research tool with potential applications in the treatment of B-cell malignancies and other diseases. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these models, N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation, leading to the regression of tumors.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14-6-7-19(15(2)12-14)23-20(25)16-8-10-24(11-9-16)21(26)17-4-3-5-18(22)13-17/h3-7,12-13,16H,8-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHWQMHJWRJUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4849737.png)
![1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4849748.png)
![1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B4849751.png)
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-cyclopropylhydrazinecarbothioamide](/img/structure/B4849758.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4849770.png)
![3-allyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849771.png)
![3-[(4-methylbenzyl)thio]propanohydrazide](/img/structure/B4849785.png)


![methyl 9-methyl-2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4849804.png)
![2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4849806.png)
![1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B4849812.png)
